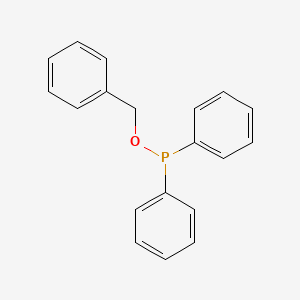
Diphenyl-phenylmethoxy-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl-phenylmethoxy-phosphane is an organophosphorus compound characterized by the presence of phosphorus, phenyl, and methoxy groups. This compound is part of the broader class of tertiary phosphines, which are known for their applications in catalysis and organic synthesis .
Méthodes De Préparation
The synthesis of diphenyl-phenylmethoxy-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For instance, the reaction of phenylmagnesium bromide with chlorodiphenylphosphine can yield this compound . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Diphenyl-phenylmethoxy-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are typically phosphine oxides, reduced phosphines, and substituted phosphines .
Applications De Recherche Scientifique
Diphenyl-phenylmethoxy-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which diphenyl-phenylmethoxy-phosphane exerts its effects involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include the coordination of the phosphorus atom with metal centers, leading to the activation of substrates and subsequent reactions .
Comparaison Avec Des Composés Similaires
Diphenyl-phenylmethoxy-phosphane can be compared with other tertiary phosphines such as triphenylphosphine and diphenylphosphine. While all these compounds share the presence of phosphorus and phenyl groups, this compound is unique due to the presence of the methoxy group, which can influence its reactivity and coordination properties . Similar compounds include:
Triphenylphosphine: Commonly used in organic synthesis and catalysis.
Diphenylphosphine: Known for its applications in the preparation of phosphine ligands.
Propriétés
Numéro CAS |
53772-44-4 |
|---|---|
Formule moléculaire |
C19H17OP |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
diphenyl(phenylmethoxy)phosphane |
InChI |
InChI=1S/C19H17OP/c1-4-10-17(11-5-1)16-20-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
Clé InChI |
ZHKVJZORMSRATR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


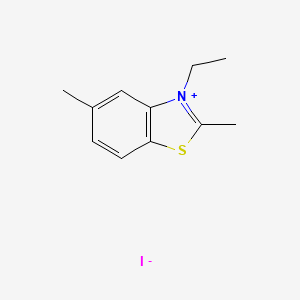

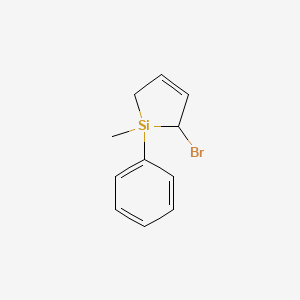
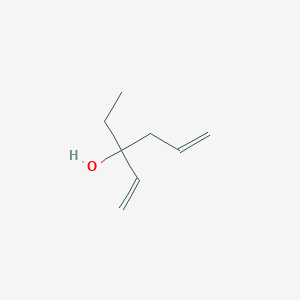
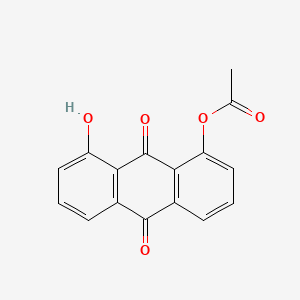
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)

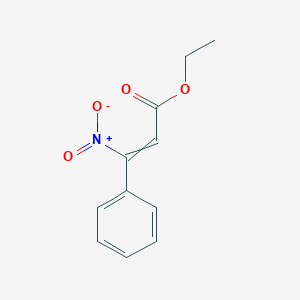
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)
![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)
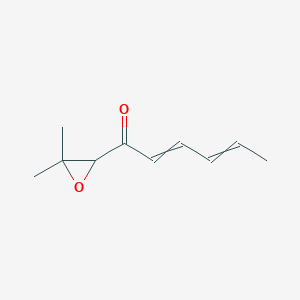
![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)
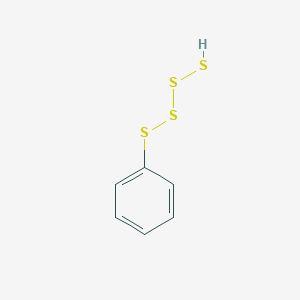
![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)
